molecular formula C16H17NO2 B14444309 N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide CAS No. 79115-40-5

N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide

Cat. No.: B14444309
CAS No.: 79115-40-5
M. Wt: 255.31 g/mol
InChI Key: XXUCURAGFNEYDY-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is an organic compound with a complex structure that includes both hydroxy and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide typically involves the reaction of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps. The acetylation of N-methylaniline with chloracetyl chloride is catalyzed by triethylamine, yielding 2-chloro-N-methyl-N-phenyl-acetamide. This intermediate is then esterified with anhydrous sodium acetate in the presence of a phase transfer catalyst, tetrabutylammonium bromide, to produce 2-acetoxyl-N-methyl-N-phenyl-acetamide. Finally, ester interchange with methanol catalyzed by potassium hydroxide yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: The major product would be a ketone or aldehyde derivative.

    Reduction: The major product would be an amine derivative.

    Substitution: The major products would be substituted aromatic compounds.

Scientific Research Applications

N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-(2-methylphenyl)acetamide
  • N-Hydroxy-N-(4-butyl-2-methylphenyl)formamidine
  • 2-Hydroxy-N-methyl-N-phenyl-acetamide

Uniqueness

N-Hydroxy-N-(2-methylphenyl)-3-phenylpropanamide is unique due to its specific structural features, which include both hydroxy and amide groups attached to an aromatic ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

79115-40-5

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-13-7-5-6-10-15(13)17(19)16(18)12-11-14-8-3-2-4-9-14/h2-10,19H,11-12H2,1H3

InChI Key

XXUCURAGFNEYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

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